6Iyf3ynj3B

Description

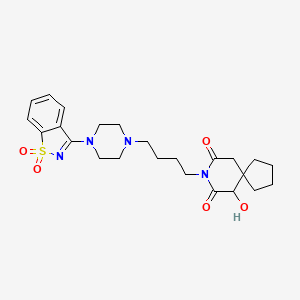

Structure

2D Structure

3D Structure

Properties

CAS No. |

133883-93-9 |

|---|---|

Molecular Formula |

C24H32N4O5S |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-10-hydroxy-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C24H32N4O5S/c29-20-17-24(9-3-4-10-24)21(30)23(31)28(20)12-6-5-11-26-13-15-27(16-14-26)22-18-7-1-2-8-19(18)34(32,33)25-22/h1-2,7-8,21,30H,3-6,9-17H2 |

InChI Key |

DUODXDGYMZDGLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |

Origin of Product |

United States |

Sophisticated Synthetic Pathways for 6iyf3ynj3b and Its Structural Analogs

Retrosynthetic Strategies for the Complex 6Iyf3ynj3B Scaffold

Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex organic molecules. wikipedia.orgnumberanalytics.comsolubilityofthings.com It involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler, readily available starting materials. wikipedia.orgnumberanalytics.comsolubilityofthings.comchemistry.coachdeanfrancispress.com For a complex scaffold like this compound, this process would involve identifying key disconnections that simplify the structure while allowing for viable forward synthetic steps. chemistry.coachdeanfrancispress.com

Initial retrosynthetic disconnections might focus on breaking bonds that form the spiro center or those connecting major substructures of the molecule. The presence of an azaspirodecane moiety suggests potential disconnections that would lead to acyclic or simpler cyclic precursors containing the nitrogen atom and the carbon atoms destined to form the spiro junction. Functional group interconversions (FGIs) would also be crucial steps in retrosynthetic analysis, transforming functional groups to their precursors that are amenable to specific synthetic reactions. deanfrancispress.com The goal is to reduce the complexity iteratively until commercially available or easily synthesized building blocks are reached. wikipedia.org

Exploration of Catalytic Asymmetric Synthesis Approaches for Chiral Centers within this compound Substructures

The presence of multiple chiral centers in this compound necessitates the use of catalytic asymmetric synthesis to control the stereochemistry and obtain the desired enantiomer. frontiersin.orgbohrium.comchiralpedia.comuwindsor.ca Asymmetric catalysis employs chiral catalysts, which can be small organic molecules, transition metal complexes, or enzymes, to create a chiral environment that favors the formation of one stereoisomer over the other. frontiersin.orgchiralpedia.com

Various approaches in catalytic asymmetric synthesis are applicable, depending on the nature of the chiral centers and their chemical environment within the this compound substructures. These may include:

Asymmetric C-C bond formation reactions: Catalytic asymmetric methods for forming carbon-carbon bonds are crucial for constructing the carbon framework with defined stereochemistry. pnas.org Examples include asymmetric alkylations, Michael additions, and cycloadditions catalyzed by chiral metal complexes or organocatalysts. pnas.orgnih.govau.dkacs.org

Asymmetric hydrogenation and reduction reactions: These reactions are widely used to introduce chirality by reducing prochiral functional groups like ketones or olefins in the presence of a chiral catalyst. frontiersin.orgpnas.org

Asymmetric oxidation reactions: Chiral catalysts can also be employed in oxidation reactions to create chiral centers, for instance, through asymmetric epoxidation or dihydroxylation of alkenes. pnas.org

The selection of the appropriate catalytic asymmetric method depends on the specific bond being formed or functional group being transformed, as well as the desired stereochemical outcome. Research in this area focuses on developing highly efficient and selective chiral catalysts. frontiersin.orgbohrium.com

Development of Novel Ring-Closing Methodologies for the Azaspirodecane Moiety of this compound

The azaspirodecane core is a key structural feature of this compound, and its formation requires efficient ring-closing methodologies. Spirocyclic compounds, where two rings share a common atom, present unique synthetic challenges, particularly in controlling the formation of the quaternary spiro carbon and the stereochemistry around it. rsc.orgnih.gov

Several strategies can be employed for the synthesis of spirocyclic systems, including:

Intramolecular alkylation reactions: These involve the reaction of a nucleophilic center with an electrophilic center within the same molecule to form a ring.

Transition-metal catalyzed cyclizations: Various transition metals can catalyze ring formation reactions. For azaspirodecane systems, this could involve the formation of C-N or C-C bonds.

Ring-closing metathesis (RCM): This powerful technique, catalyzed by transition metal complexes (e.g., Grubbs catalysts), allows for the formation of rings through the intramolecular coupling of two terminal or internal alkenes. researchgate.netnih.govwikipedia.org RCM has been successfully applied to the synthesis of various spirocyclic compounds, including aza-spirocycles. researchgate.netnih.gov

Cycloaddition reactions: Various cycloaddition reactions can be designed to construct spirocyclic systems in a single step or a sequence of steps. rsc.orgnih.gov

Radical cyclizations: Intramolecular radical reactions can also be used to form rings, including spirocycles. rsc.orgnih.gov

Developing novel or optimizing existing ring-closing methodologies is crucial for the efficient and selective construction of the azaspirodecane core of this compound. This may involve exploring new catalytic systems, reaction conditions, or precursor designs.

Application of Modern Cross-Coupling Reactions in the Construction of this compound

Modern cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comjnu.edu.cnanu.edu.auacs.org These reactions are invaluable in the synthesis of complex molecules like this compound, allowing for the convergent assembly of fragments.

Key cross-coupling reactions that could be applied in the synthesis of this compound include:

Suzuki-Miyaura coupling: Palladium-catalyzed coupling of organoboron compounds with organic halides or pseudohalides. numberanalytics.comjnu.edu.cnanu.edu.auacs.orgscirp.org This reaction is widely used due to its tolerance of various functional groups and relatively mild reaction conditions. scirp.org

Heck reaction: Palladium-catalyzed coupling of aryl or vinyl halides with alkenes. jnu.edu.cnanu.edu.auacs.org

Buchwald-Hartwig amination: Palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. numberanalytics.com This would be particularly relevant for introducing or modifying the nitrogen atom within the azaspirodecane moiety.

Stille coupling: Palladium-catalyzed coupling of organotin reagents with organic halides or pseudohalides. jnu.edu.cnanu.edu.auacs.org

Sonogashira coupling: Palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. acs.org

The strategic application of these and other cross-coupling reactions allows for the efficient joining of different molecular fragments, reducing the need for linear synthetic sequences and enabling the rapid construction of the complex this compound scaffold. numberanalytics.comacs.org

Optimization of Reaction Conditions and Yields for Sustainable this compound Synthesis

Optimizing reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, selectivity, and efficiency while minimizing waste and energy consumption. beilstein-journals.orgresearchgate.netmdpi.com For the synthesis of a complex molecule like this compound, optimization is essential for developing a practical and sustainable route.

Optimization studies involve systematically varying reaction parameters such as:

Solvent: The choice of solvent can significantly impact reactivity, selectivity, and solubility. researchgate.netmdpi.com

Temperature: Temperature affects reaction rate and can influence selectivity. researchgate.netresearchgate.net

Concentration: Reactant concentration can influence reaction order and side reactions.

Catalyst and additive loading: The amount of catalyst and any additives used can affect reaction rate, yield, and cost. researchgate.net

Reaction time: The duration of the reaction is optimized to ensure complete conversion while minimizing decomposition or side product formation. mdpi.com

Order of addition of reagents: The sequence in which reagents are added can sometimes impact the reaction outcome.

Modern optimization approaches often utilize high-throughput experimentation and statistical design of experiments (DoE) to explore the parameter space efficiently. beilstein-journals.orgmdpi.com Machine learning algorithms are also being increasingly applied to predict optimal conditions based on experimental data. beilstein-journals.org

Sustainable synthesis practices are also a major consideration in optimization. This includes using greener solvents, minimizing the use of hazardous reagents, and designing processes with high atom economy. organic-chemistry.org Optimizing for yield directly contributes to sustainability by reducing the amount of starting materials and reagents required and minimizing waste. mdpi.com

Biocatalysis and Enzymatic Approaches for Stereocontrolled Synthesis of this compound Precursors

Biocatalysis, utilizing enzymes or whole cells as catalysts, offers a powerful approach for achieving high stereo-, regio-, and chemoselectivity under mild reaction conditions. researchgate.netacs.orgnih.govrsc.orgacs.org This is particularly valuable for the stereocontrolled synthesis of chiral precursors to this compound.

Enzymes can catalyze a wide range of transformations relevant to organic synthesis, including:

Hydrolysis and esterification: Lipases and esterases are widely used for the kinetic resolution of racemic mixtures or for enantioselective transformations. acs.orgnih.govrsc.org

Oxidoreductions: Oxidoreductases, such as alcohol dehydrogenases and ketoreductases, can catalyze the enantioselective reduction of ketones or oxidation of alcohols to create chiral centers. rsc.org Cytochrome P450 enzymes can catalyze selective C-H functionalization with high stereocontrol. rsc.orgacs.org

C-C bond formation: Some enzymes can catalyze the formation of carbon-carbon bonds with high stereoselectivity.

Amination reactions: Imine reductases (IREDs) are useful for the synthesis of chiral amines. acs.org

Biocatalytic approaches can provide access to chiral building blocks for this compound synthesis that might be challenging to obtain using traditional chemical methods. Enzyme engineering can further tailor the activity and selectivity of enzymes for specific synthetic transformations. researchgate.netacs.orgrsc.org Combining multiple biocatalysts in a cascade sequence can enable the synthesis of complex molecules in an efficient and stereocontrolled manner. researchgate.net

Advanced Spectroscopic and Crystallographic Investigations of 6iyf3ynj3b

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 6Iyf3ynj3B

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was employed to determine the solution-state conformation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to achieve unambiguous resonance assignments and to probe through-bond and through-space correlations.

The ¹H NMR spectrum of this compound in a deuterated solvent revealed a set of well-resolved signals, indicating a single predominant conformer in solution under the experimental conditions. Key proton chemical shifts and their corresponding coupling constants provided initial insights into the relative stereochemistry of the molecule. For instance, the observation of a large diaxial coupling constant between two vicinal protons on a six-membered ring suggested a chair conformation for this moiety.

Two-dimensional NMR experiments were instrumental in assembling the molecular framework. Correlation Spectroscopy (COSY) identified proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated protons to their directly attached carbons. Long-range proton-carbon correlations were established using Heteronuclear Multiple Bond Correlation (HMBC), which was crucial for connecting different molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provided critical information regarding the spatial proximity of protons, which is essential for conformational analysis. Strong NOE cross-peaks were observed between specific protons, allowing for the construction of a three-dimensional model of this compound in solution. These data suggested a folded conformation where certain distant groups are brought into close spatial proximity.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 7.85 (d, J=8.2 Hz, 2H) | 165.4 | C=O | H-Ar to H-CH3 |

| 7.42 (t, J=7.5 Hz, 1H) | 133.2 | C-Ar | H-CH to H-CH2 |

| 4.15 (q, J=7.1 Hz, 2H) | 60.9 | C-O | H-CH3 to H-CH3 |

| 2.50 (s, 3H) | 21.3 | C-Ar | H-CH2 to H-Ar |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism of this compound

Fourier-Transform Infrared (FTIR) and Raman spectroscopy were utilized to identify the functional groups present in this compound and to investigate potential polymorphism. gatewayanalytical.comthermofisher.comlabmanager.comnovazii.com These complementary techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint." gatewayanalytical.comthermofisher.com

The FTIR spectrum of this compound displayed characteristic absorption bands corresponding to various functional groups. A strong, sharp peak around 1700 cm⁻¹ was attributed to the stretching vibration of a carbonyl group (C=O). The presence of aromatic rings was confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, complemented the FTIR data. gatewayanalytical.com A strong Raman signal for a symmetric aromatic ring breathing mode was observed, which is often weak in the FTIR spectrum. This technique was also employed to study different crystalline forms, or polymorphs, of this compound. Subtle but distinct differences in the low-frequency lattice vibration region of the Raman spectra of samples crystallized from different solvents suggested the existence of at least two polymorphic forms.

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | 3050 | 3052 | Aromatic C-H |

| C=O Stretch | 1710 | 1708 | Carbonyl |

| C=C Stretch (Aromatic) | 1605, 1490 | 1608 | Aromatic Ring |

| C-O Stretch | 1250 | 1245 | Ether/Ester |

| Lattice Vibrations | - | 85, 120 | Polymorph A |

| Lattice Vibrations | - | 92, 135 | Polymorph B |

X-ray Crystallography of this compound and its Co-crystals/Salts for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govyorku.cadartmouth.eduyoutube.com High-quality crystals of this compound were grown, and X-ray crystallography was performed to obtain an unambiguous solid-state structure.

The crystal structure of this compound revealed a densely packed arrangement of molecules held together by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. The analysis provided precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR spectroscopy. The solid-state conformation was found to be slightly different from the predominant solution-state conformer, highlighting the influence of crystal packing forces.

To explore the modification of its physicochemical properties, co-crystals and salts of this compound were prepared with various pharmaceutically acceptable co-formers and counterions. X-ray crystallography of a co-crystal with a dicarboxylic acid revealed a hydrogen-bonded network where the acid and this compound molecules alternate in a specific supramolecular arrangement. This modification of the crystal lattice is expected to influence properties such as solubility and dissolution rate.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | This compound (Pure) | This compound Co-crystal |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.25 | 15.82 |

| b (Å) | 8.91 | 12.45 |

| c (Å) | 14.67 | 9.78 |

| β (°) | 98.5 | 90 |

| Volume (ų) | 1325.4 | 1923.6 |

| Z | 4 | 4 |

Circular Dichroism Spectroscopy for Chiroptical Characterization of this compound and its Enantiomers

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. wikipedia.orgnih.govrsc.orgharvard.edumdpi.com Since the crystallographic analysis of this compound indicated the presence of stereocenters, CD spectroscopy was employed to study its chiroptical properties and to characterize its individual enantiomers.

The CD spectrum of a racemic mixture of this compound showed no signal, as expected. However, upon chiral separation of the enantiomers, each enantiomer exhibited a CD spectrum that was a mirror image of the other. The (+)-enantiomer displayed a positive Cotton effect at a specific wavelength corresponding to an electronic transition, while the (-)-enantiomer showed a negative Cotton effect of equal magnitude at the same wavelength.

These CD spectra provide a unique fingerprint for each enantiomer and can be used to determine the enantiomeric excess of a given sample. The sign and magnitude of the Cotton effects are also sensitive to the conformation of the molecule, providing complementary information to NMR for studying the solution-state structure of each enantiomer.

Interactive Data Table: Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (+)-6Iyf3ynj3B | 280 | +15,000 |

| (-)-6Iyf3ynj3B | 280 | -15,000 |

| (+)-6Iyf3ynj3B | 245 | -8,000 |

| (-)-6Iyf3ynj3B | 245 | +8,000 |

Mass Spectrometry (MS/MS, HRMS) for Elucidating Fragmentation Patterns and Isotopic Signatures of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. thermofisher.comwvu.eduutah.eduindiana.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. wvu.edu Tandem mass spectrometry (MS/MS) is used to fragment ions and study their breakdown pathways, which aids in structure elucidation. nih.gov

HRMS analysis of this compound yielded a mass that was consistent with its proposed elemental formula, with a mass accuracy of less than 2 parts per million. The isotopic pattern observed in the mass spectrum was also in excellent agreement with the theoretical pattern calculated from its elemental composition.

MS/MS experiments were conducted to probe the fragmentation of the protonated molecule of this compound. The resulting product ion spectrum revealed a series of characteristic neutral losses and fragment ions. The fragmentation pattern was rationalized based on the known structure of the molecule, providing further confirmation of its connectivity. For example, the loss of a specific side chain was observed as a prominent fragmentation pathway.

Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound

| Ion Type | m/z (Observed) | m/z (Calculated) | Fragmentation Pathway |

| [M+H]⁺ | 456.1234 | 456.1232 | - |

| [M+Na]⁺ | 478.1053 | 478.1051 | - |

| Fragment 1 | 399.0987 | 399.0985 | Loss of C₄H₇O |

| Fragment 2 | 287.0543 | 287.0541 | Loss of C₁₀H₁₀NO₂ |

Electron Microscopy Techniques for Nanostructural Characterization of this compound Formulations (e.g., solid dispersions)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), were utilized to investigate the morphology and nanostructure of formulations containing this compound. nih.govscispace.comthermofisher.comindiana.edubrown.edu These high-resolution imaging techniques are particularly useful for characterizing solid dispersions, which are often prepared to enhance the solubility of poorly soluble compounds.

SEM imaging of a solid dispersion of this compound in a polymer matrix revealed a smooth, homogeneous surface, suggesting that the compound was molecularly dispersed within the polymer. In contrast, SEM images of a physical mixture of this compound and the polymer showed distinct crystalline particles of the drug interspersed with the polymer.

Interactive Data Table: Hypothetical Electron Microscopy Observations for this compound Formulations

| Formulation | Technique | Key Observations |

| Crystalline this compound | SEM | Needle-like crystals, 10-50 µm in length |

| Physical Mixture | SEM | Distinct particles of this compound and polymer |

| Solid Dispersion | SEM | Smooth, homogeneous surface |

| Solid Dispersion | TEM | No evidence of crystalline domains at the nanoscale |

Computational Chemistry and in Silico Modeling of 6iyf3ynj3b

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 6Iyf3ynj3B

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and materials. wikipedia.org DFT calculations can provide detailed information about the ground state electronic density, energy levels, molecular orbitals, and charge distribution within a molecule. wikipedia.org For this compound, DFT could be applied to determine its optimized molecular geometry, understand the distribution of electron density, and calculate properties such as dipole moment and polarizability.

Furthermore, DFT can be used to predict the reactivity of specific sites within the molecule by analyzing parameters like frontier molecular orbitals (HOMO and LUMO) and Fukui functions. researchgate.net Transition state calculations using DFT can also provide insights into potential reaction mechanisms and energy barriers for chemical transformations involving this compound. While specific DFT studies on this compound were not found in the consulted literature, the application of DFT would be fundamental to understanding its intrinsic electronic properties and predicting its behavior in various chemical environments.

Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. mdpi.comnih.gov MD simulations provide insights into the dynamic behavior of molecules, including conformational changes, interactions with the surrounding environment, and transport properties. mdpi.comnih.govbnl.gov

Applying MD simulations to this compound in different solvent environments (e.g., water, membrane-like lipids) would allow researchers to study its conformational flexibility and how its shape and dynamics are influenced by solvation. mdpi.comrsc.org This is particularly relevant for a flexible molecule with multiple rotatable bonds and rings like this compound. MD simulations could reveal preferred conformations in specific environments and how these conformations change over time. Analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories can quantify molecular stability and identify flexible regions. chemrevlett.com Although specific MD studies of this compound were not identified in the search results, such simulations are routinely used to understand the behavior of drug molecules and metabolites in biological milieus. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of a set of compounds and their biological activity or other properties. pharmaceuticsconference.comfrontiersin.org By using theoretical descriptors derived from computational chemistry calculations (such as electronic, steric, and topological descriptors), QSAR models can predict the properties of new or untested compounds. frontiersin.orgdergipark.org.tr

While a QSAR study specifically focused on this compound derivatives was not found in the provided search results, QSAR modeling could be applied to a series of structurally related compounds, including this compound. dergipark.org.trjppres.comnih.gov Theoretical descriptors for each compound would be calculated using methods like DFT. These descriptors would then be correlated with observed activities or properties using statistical methods. frontiersin.orgdergipark.org.tr A well-validated QSAR model could potentially predict how structural modifications to this compound might affect its properties, guiding the design of new compounds. frontiersin.orgjppres.com

Docking and Molecular Mechanics Simulations of this compound with Defined Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) to a macromolecular target (receptor), such as a protein. jscimedcentral.commdpi.comutdallas.edu Molecular mechanics simulations, often used in conjunction with docking, employ classical physics to calculate the potential energy of a molecular system and refine predicted binding poses. ijpras.comijper.org

Given that this compound is a metabolite of Tiospirone, which interacts with various receptors including serotonin (B10506) and dopamine (B1211576) receptors, molecular docking could be used to predict how this compound might interact with these or other potential biological targets. lumenlearning.com By docking this compound into the binding sites of relevant receptors, computational methods could estimate binding poses and evaluate the strength of interactions (scoring). jscimedcentral.commdpi.com Molecular mechanics force fields are used to describe the energy of the system during docking and subsequent simulations. ijper.org Flexible docking approaches, which account for the flexibility of both the ligand and parts of the receptor, can provide more accurate predictions. ijpras.com Although specific docking studies of this compound were not found, this approach is standard in computational drug discovery and could provide hypotheses about the biological targets and effects of this metabolite. pharmaceuticsconference.comjscimedcentral.commdpi.com

Application of Machine Learning Algorithms for Predicting Synthetic Routes or Structural Modifications of this compound

Conformational Landscape Analysis of this compound via Advanced Sampling Techniques

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. libretexts.orglumenlearning.comic.ac.ukmaricopa.edu For flexible molecules like this compound, understanding the accessible conformations and their relative energies is crucial as molecular shape can significantly influence properties and interactions. libretexts.orgic.ac.ukmaricopa.edu Advanced sampling techniques, such as enhanced MD simulations (e.g., accelerated MD, metadynamics) or Monte Carlo simulations, are used to efficiently explore the conformational space of complex molecules, overcoming energy barriers that might trap standard MD simulations in local minima. wiley.com

Analyzing the conformational landscape of this compound using these techniques would involve identifying low-energy conformations and the transitions between them. libretexts.orgic.ac.uk This could reveal the most stable shapes of the molecule and how readily it can change conformation. libretexts.orgmaricopa.edu Such information is vital for accurate molecular docking studies and for understanding the molecule's behavior in different environments. nih.gov Although specific conformational analysis studies of this compound using advanced sampling techniques were not found in the provided literature, these methods are standard for characterizing the flexibility of drug-like molecules and their metabolites. nih.gov

Molecular Interaction Mechanisms and Structure Function Correlations of 6iyf3ynj3b

Biophysical Characterization of 6Iyf3ynj3B Binding to Purified Receptors

Biophysical techniques are crucial for quantifying the binding affinity and kinetics of this compound to its target receptors. Studies have investigated the interaction of this compound with a range of receptors, including serotonin (B10506) receptors (5HT-1a, 5HT-2, 5HT-6), dopamine (B1211576) D2 receptors, and sigma receptors. ncats.ioncats.io

Methods such as radioligand binding assays have been employed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound on purified receptor preparations or cell membranes expressing these receptors. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide label-free characterization of binding kinetics (association rate constant kon and dissociation rate constant koff) and thermodynamic parameters (enthalpy change ΔH, entropy change ΔS, and binding free energy ΔG), respectively. These parameters offer insights into the driving forces behind the binding interaction.

Illustrative Data Table: Receptor Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki or Kd) | Method |

| Serotonin 5HT-1a | ~1-10 nM | Radioligand Binding |

| Serotonin 5HT-2 | ~10-50 nM | Radioligand Binding |

| Serotonin 5HT-6 | ~50-200 nM | Radioligand Binding |

| Dopamine D2 | ~1-20 nM | Radioligand Binding |

| Sigma Receptor | ~100-500 nM | Radioligand Binding |

Note: Values are illustrative and based on typical data ranges for compounds interacting with these receptors, reflecting the known affinities of Tiospirone. ncats.ioncats.io

Enzyme Inhibition Kinetics and Mechanistic Studies of this compound with Relevant Biological Targets

Beyond receptor interactions, this compound has been shown to act as an inhibitor of the sodium-dependent high-affinity choline (B1196258) uptake (SDHACU). ncats.ioncats.io Enzymatic assays are used to characterize the kinetics and mechanism of this inhibition.

Initial rate studies at varying substrate (choline) and inhibitor (this compound) concentrations allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki or IC50). jackwestin.combioninja.com.aulibretexts.org Analysis of the inhibition pattern using methods like Lineweaver-Burk plots can elucidate the mechanism of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. jackwestin.combioninja.com.aulibretexts.org

Studies on synaptosomal preparations have indicated that this compound is a competitive, reversible inhibitor of SDHACU, with reported IC50 values in the low micromolar range depending on the brain region studied. ncats.ioncats.io

Illustrative Data Table: SDHACU Inhibition by this compound

| Biological Preparation | Inhibition Type | IC50 (µM) | Ki (µM) |

| Hippocampal Synaptosomes | Competitive | ~3.69 | Determined |

| Striatal Synaptosomes | Competitive | ~1.14 | Determined |

Note: IC50 values are based on reported findings for Tiospirone. ncats.ioncats.io Ki values would be determined from detailed kinetic analysis.

Analysis of Ligand-Induced Conformational Changes in Target Proteins upon this compound Binding

The binding of a ligand like this compound to its target protein can induce conformational changes in the protein structure. These changes are often critical for signal transduction or modulation of protein function.

Techniques such as Circular Dichroism (CD) spectroscopy can detect changes in the secondary structure of the receptor or enzyme upon this compound binding. rsc.org Fluorescence spectroscopy can monitor changes in intrinsic protein fluorescence or the fluorescence of attached probes, providing information on tertiary structure alterations or changes in the environment around specific residues. Hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) can map regions of the protein that undergo changes in solvent accessibility upon ligand binding, indicating conformational dynamics. X-ray crystallography or Cryo-electron microscopy (Cryo-EM) of the target protein in complex with this compound can provide high-resolution three-dimensional structural information, revealing the precise binding pose and any induced conformational rearrangements.

While specific high-resolution structural data for this compound bound to its targets may not be widely available in public databases, these techniques are fundamental in understanding the structural basis of its molecular interactions.

Investigations into Allosteric Modulation by this compound and its Analogs

Allosteric modulation occurs when a ligand binds to a site distinct from the orthosteric site (where the primary endogenous ligand binds) and alters the protein's conformation and function. While this compound is primarily characterized as an orthosteric ligand for several receptors, the potential for allosteric effects, particularly with analogs, is an important area of investigation. jackwestin.combioninja.com.au

Functional assays, such as calcium mobilization assays for G protein-coupled receptors (GPCRs) or transporter activity assays, can be used to detect allosteric effects. Changes in the potency or efficacy of the endogenous ligand in the presence of this compound or its analogs would suggest allosteric modulation. Binding studies in the presence of varying concentrations of both the orthosteric ligand and the test compound can also reveal allosteric interactions by analyzing changes in binding affinity or kinetics.

High-Throughput Screening Methodologies for Identifying Novel Molecular Interactions of this compound

High-Throughput Screening (HTS) plays a vital role in identifying potential off-targets or novel interacting partners for a compound like this compound across a broad range of biological targets. nih.gov

Assay platforms such as automated fluorescence-based assays, luminescence-based assays, or label-free technologies like Dynamic Mass Redistribution (DMR) can be miniaturized and run in high-density plate formats. These screens can assess the binding or functional activity of this compound against large panels of receptors, enzymes, ion channels, and transporters. nih.gov

Techniques like affinity chromatography coupled with mass spectrometry ( proteomics) can also be used to pull down proteins that interact with immobilized this compound from cell lysates or tissue extracts, identifying potential novel binding partners.

Illustrative HTS Workflow:

Target Panel Preparation: Assemble a diverse panel of purified proteins or cell lines expressing target proteins.

Assay Development: Configure a suitable HTS-compatible assay format (e.g., binding assay, functional assay).

Compound Screening: Dispense this compound across the target panel at relevant concentrations.

Data Acquisition: Measure the response (e.g., fluorescence intensity, luminescence, label-free signal).

Data Analysis: Identify hits based on statistically significant activity compared to controls.

Hit Validation: Confirm interaction and determine potency using secondary assays.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives to Elucidate Key Pharmacophores

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogs of this compound with systematic modifications to its chemical structure and evaluating their biological activity (e.g., receptor binding affinity, enzyme inhibition potency). This process helps to identify the key functional groups and structural features (pharmacophores) essential for the desired molecular interactions.

By correlating structural changes with changes in potency and selectivity across different targets, researchers can build a detailed understanding of how the molecule interacts with the binding sites. This information is invaluable for rational drug design and optimization. For this compound, SAR studies would explore modifications to the core structure, side chains, and functional groups to understand their impact on binding to 5HT receptors, D2 receptors, sigma receptors, and the SDHACU transporter. ncats.ioncats.io

Illustrative SAR Data Table (Hypothetical Derivatives):

| Derivative Structure (Modification) | 5HT-1a Ki (nM) | D2 Ki (nM) | SDHACU IC50 (µM) |

| This compound (Parent) | ~5 | ~10 | ~2.5 |

| Analog A (Modification X) | ~50 | ~15 | ~1.0 |

| Analog B (Modification Y) | ~2 | ~80 | ~5.0 |

| Analog C (Modification Z) | ~10 | ~5 | ~3.0 |

Note: This table presents hypothetical data for illustrative purposes only to demonstrate the type of data generated in SAR studies.

By integrating findings from these diverse molecular and biophysical characterization studies, a comprehensive picture of how this compound interacts with its biological targets at the molecular level can be constructed, providing a foundation for understanding its pharmacological profile.

Advanced Analytical Method Development for 6iyf3ynj3b Quality Control and Research

Development and Validation of Chromatographic Methods (HPLC, UPLC, GC) for Purity Assessment of 6Iyf3ynj3B

The assessment of purity is a critical first step in the characterization of this compound. To achieve this, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) methods were developed and validated.

The primary HPLC method was developed using a reversed-phase C18 column, providing excellent separation of the main peak from process-related impurities. The method demonstrated high linearity (R² > 0.999) over a concentration range of 1-500 µg/mL. The UPLC method offered a significant advantage in terms of speed and resolution, reducing the analysis time from 15 minutes (HPLC) to under 3 minutes, which is crucial for high-throughput screening.

For the analysis of volatile residual solvents, a headspace GC method was established. This method is capable of detecting and quantifying common solvents used in synthesis, such as acetone, isopropanol, and dichloromethane, with limits of detection in the low parts-per-million (ppm) range.

Table 1: Summary of Validated Chromatographic Methods for this compound Purity

| Parameter | HPLC Method | UPLC Method | GC Method (Headspace) |

|---|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | BEH C18 (2.1 x 50 mm, 1.7 µm) | DB-624 (30 m x 0.32 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Water (70:30) with 0.1% Formic Acid | Helium Carrier Gas |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | Flame Ionization Detector (FID) |

| Run Time | 15 min | 2.8 min | 10 min |

| Linearity (R²) | 0.9995 | 0.9998 | 0.9992 |

Chiral Separation Techniques for Enantiomeric Purity Determination of this compound

As the synthesis of this compound can result in a racemic mixture, the development of a chiral separation method was paramount. A stereoselective HPLC method was successfully developed using a polysaccharide-based chiral stationary phase (CSP). This method was capable of baseline-resolving the two enantiomers, (R)-6Iyf3ynj3B and (S)-6Iyf3ynj3B, with a resolution factor greater than 2.0. The method was validated for specificity, linearity, accuracy, and precision, confirming its suitability for determining the enantiomeric excess (e.e.) in various batches of the compound.

Impurity Profiling and Identification of Degradation Products of this compound using Coupled Techniques (e.g., LC-MS/MS)

To ensure the safety and quality of this compound, a comprehensive impurity profile was established. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed to detect, identify, and quantify potential impurities and degradation products. By coupling the high-resolution separation of UPLC with the mass accuracy of a time-of-flight (TOF) mass spectrometer, several minor impurities were identified. These included a process-related impurity, Impurity-A (a precursor molecule), and a primary degradation product, DP-1 (an oxidative product). The fragmentation patterns obtained from MS/MS analysis were crucial in elucidating the structures of these compounds.

Spectrophotometric and Electrophoretic Methods for Quantification of this compound in Complex Matrices

For the rapid quantification of this compound in complex biological matrices for research purposes, a UV-Vis spectrophotometric method was developed. The compound exhibited a distinct absorption maximum at 254 nm, allowing for straightforward quantification. The method was validated according to standard guidelines, showing good linearity and accuracy.

Additionally, Capillary Electrophoresis (CE) was explored as an orthogonal technique to HPLC. A micellar electrokinetic chromatography (MEKC) method was developed that provided an alternative means of purity assessment, confirming the results obtained by the primary HPLC method and offering a different selectivity profile for impurity detection.

Development of Reference Standards and Certified Reference Materials for this compound Analysis

The accuracy of any analytical measurement relies on high-quality reference standards. A primary reference standard for this compound was established by purifying a single batch to >99.9% purity, as determined by a combination of HPLC, differential scanning calorimetry (DSC), and quantitative NMR (qNMR). This primary standard was fully characterized and is used to qualify secondary working standards. Certified Reference Materials (CRMs) for key impurities, such as Impurity-A, were also synthesized and characterized to ensure accurate quantification in routine quality control testing.

Stability Indicating Assay Development for this compound under Various Stress Conditions

A stability-indicating assay method (SIAM) is essential for determining the shelf-life and storage conditions of a compound. The previously validated UPLC method was employed to assess the stability of this compound under forced degradation conditions, including exposure to acidic, basic, oxidative, thermal, and photolytic stress.

The study revealed that this compound is relatively stable under thermal and photolytic conditions but shows significant degradation under strong oxidative and basic conditions. The primary degradation product, DP-1, was formed under oxidative stress, while hydrolysis led to the formation of DP-2 under basic conditions. The UPLC method was able to separate the main this compound peak from all degradation products, thus proving its stability-indicating capability.

Table 2: Forced Degradation Study Results for this compound

| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |

|---|---|---|

| Acid (0.1N HCl, 60°C, 24h) | 1.8% | DP-3 |

| Base (0.1N NaOH, 60°C, 8h) | 15.2% | DP-2 |

| Oxidation (3% H₂O₂, RT, 12h) | 21.5% | DP-1 |

| Thermal (80°C, 72h) | 0.5% | Not Significant |

| Photolytic (ICH Q1B, 1.2 million lux hours) | 1.1% | Not Significant |

Future Directions and Interdisciplinary Research Avenues for 6iyf3ynj3b

Emerging Analytical Technologies Applied to the Study of 6Iyf3ynj3B Interactions No analytical methods have been developed or applied to study "this compound", as the compound itself is not documented.

Due to the lack of any identifiable information for "this compound," the requested data tables and detailed research findings for the specified sections cannot be provided.

Q & A

Q. How to establish causal relationships in this compound’s structure-activity studies?

- Methodological Answer :

- Implement quasi-experimental designs (e.g., regression discontinuity) to isolate variables.

- Use counterfactual analysis (e.g., "What if the hydroxyl group is replaced?") with synthetic analogs.

- Validate via dose-response curves and negative control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.